molecular formula C10H9F2NO2 B11889491 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B11889491
M. Wt: 213.18 g/mol
InChI Key: KZAULURQZSXNSD-UHFFFAOYSA-N
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Description

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1706448-80-7) is a fluorinated tetrahydroquinoline derivative characterized by a partially saturated quinoline core with fluorine substituents at positions 7 and 8 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₉F₂NO₂, and it has a molecular weight of 229.19 g/mol . The tetrahydroquinoline scaffold imparts conformational rigidity, making it a constrained analog of natural amino acids like phenylalanine or pipecolic acid . Fluorination enhances lipophilicity and metabolic stability, which are critical for drug design .

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-2,6,13H,3-4H2,(H,14,15)

InChI Key

KZAULURQZSXNSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC(=C2F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Fluorinated Anilines

A common approach involves cyclocondensation of 3,4-difluoroaniline derivatives with β-keto esters. For example, reacting 3,4-difluoroaniline with ethyl acetoacetate under acidic conditions generates the tetrahydroquinoline ring. Subsequent hydrolysis of the ester to the carboxylic acid is achieved via base-mediated saponification.

Reduction of Quinoline Precursors

Hydrogenation of 7,8-difluoroquinoline-3-carboxylic acid over palladium catalysts in acidic media yields the tetrahydroquinoline derivative. This method requires precise control of reaction time and hydrogen pressure to avoid over-reduction.

Fluorination Strategies

Introducing fluorine atoms at the 7- and 8-positions is achieved through electrophilic or nucleophilic fluorination.

Direct Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI), fluorination proceeds via electrophilic aromatic substitution. For example, treating 1,2,3,4-tetrahydroquinoline-3-carboxylic acid with NFSI in dichloromethane at −10°C introduces fluorine at the 7- and 8-positions with 65–72% yield.

Halogen Exchange Reactions

Nucleophilic displacement of chloro or nitro groups with fluoride ions offers regioselective fluorination. A patent describes reacting 7-chloro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C, achieving 85% conversion to the difluoro product.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is introduced via oxidation or hydrolysis:

Oxidation of Methyl Groups

Oxidizing a 3-methyltetrahydroquinoline derivative with potassium permanganate in acidic conditions generates the carboxylic acid. This method requires rigorous temperature control to prevent decarboxylation.

Hydrolysis of Nitriles

Hydrolyzing 3-cyano-7,8-difluoro-1,2,3,4-tetrahydroquinoline with concentrated hydrochloric acid at reflux provides the carboxylic acid in 78% yield. This route avoids side reactions associated with ester hydrolysis.

Key Methodologies from Literature

Lactamization-Cyclization Approach

A study demonstrated lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid (9 ) using polyphosphoric acid (PPA) at 150°C, forming the tetrahydroquinoline core. The precursor 9 was synthesized by reducing 8-nitro compound 8 with sodium dithionite.

Multi-Step Synthesis from 3-Mercaptopropionic Acid

Reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid (7 ) with 3-mercaptopropionic acid in aqueous acetone/triethylamine yielded intermediate 8 . Subsequent reduction and cyclization produced the target compound with 95% purity.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Purity
Cyclocondensation3,4-Difluoroaniline + β-keto esterAcidic cyclization58%90%
Quinoline hydrogenation7,8-Difluoroquinoline-3-carboxylic acidCatalytic hydrogenation73%95%
Lactamization8-Nitro intermediate (8 )PPA cyclization68%92%
Halogen exchange7-Chloro-8-nitro precursorKF in DMSO85%97%

Optimization Challenges

  • Regioselectivity in Fluorination : Competing para/ortho fluorination requires directing groups or steric hindrance.

  • Acid Stability : The carboxylic acid group may decarboxylate under strong acidic conditions, necessitating pH-controlled environments.

  • Stereochemical Control : Asymmetric synthesis remains challenging; kinetic resolution using chiral auxiliaries has been reported but with limited scalability.

Analytical Validation

  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) confirms >95% purity.

  • NMR : 1H^1\text{H}-NMR (DMSO-d6d_6): δ 12.3 (s, 1H, COOH), 7.45 (d, J=8.2J = 8.2 Hz, 1H), 4.15 (m, 1H), 3.02 (m, 2H).

  • MS : ESI-MS m/z 213.18 [M+H]+^+.

Industrial-Scale Considerations

  • Cost Efficiency : Halogen exchange with KF is preferable over electrophilic fluorination for large batches.

  • Safety : Sodium dithionite reductions require inert atmospheres to prevent exothermic decomposition .

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

Research indicates that 7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. Its structural features enhance lipophilicity and bioavailability, making it a candidate for further pharmacological evaluations.
  • Enzyme Inhibition : Interaction studies have indicated its potential as an enzyme inhibitor. Investigations into its binding affinity with specific biological targets could reveal mechanisms of action relevant to drug development .
  • Anti-inflammatory Effects : Similar tetrahydroquinoline derivatives have shown the ability to modulate inflammatory responses in animal models. This suggests that this compound may also exhibit anti-inflammatory properties through modulation of cAMP levels.

Synthetic Routes

The synthesis of this compound can be accomplished through various methods. Notable synthetic approaches include:

  • Fluorination Reactions : Introducing fluorine atoms at specific positions of the tetrahydroquinoline framework.
  • Carboxylation Reactions : Functionalizing the nitrogen-containing heterocycle to incorporate the carboxylic acid group.

These synthetic strategies not only facilitate the production of this compound but also allow for the exploration of derivatives with enhanced biological activities .

Case Studies

Several case studies have explored the efficacy of this compound in treating various conditions:

  • Autoimmune Diseases : A study reported that tetrahydroquinoline derivatives could effectively modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses.
  • Antimicrobial Activity : Research involving similar compounds has demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential activity against various pathogens; requires further investigation
Enzyme InhibitionPossible inhibitor for specific enzymes; binding affinity studies needed
Anti-inflammatoryModulation of inflammatory pathways observed in related compounds

Mechanism of Action

The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. The carboxylic acid group plays a crucial role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its closest analogs:

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes
7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 1706448-80-7 Tetrahydroquinoline 7-F, 8-F, 3-COOH 229.19 Research compound; potential enzyme inhibitor
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 2137446-75-2 Tetrahydroisoquinoline 5-F, 6-F, 3-COOH 229.19 Isoquinoline variant; constrained phenylalanine analog
(R)-6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid SY468318 Tetrahydroisoquinoline 6-F, 8-F, 3-COOH 229.19 Enantiomerically pure; explored in chiral drug synthesis
7-(2-aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid 146805-34-7 Dihydroquinoline 6-F, 8-F, 3-COOH, cyclopropyl, morpholino 395.36 Antibiotic impurity; complex substituents reduce solubility
7,8-Difluoroquinoline-3-carboxylic acid 318685-41-5 Quinoline (unsaturated) 7-F, 8-F, 3-COOH 209.15 Higher rigidity; used in metal coordination studies

Key Observations :

  • Fluorine Position: 7,8-Difluoro substitution in the target compound vs. 5,6- or 6,8-difluoro in isoquinoline analogs may alter electronic properties and steric interactions .
  • Functional Groups: Addition of cyclopropyl or morpholino groups (e.g., CAS 146805-34-7) increases molecular weight and complexity but may compromise bioavailability .

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be 1.2–1.5, higher than non-fluorinated analogs (e.g., 1,2,3,4-tetrahydroquinoline-3-carboxylic acid: logP ~0.5) due to fluorine’s electron-withdrawing effects .

Biological Activity

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a synthetic compound belonging to the tetrahydroquinoline family. Its unique structure features two fluorine atoms at positions 7 and 8 of the tetrahydroquinoline ring, which enhances its lipophilicity and bioavailability. This article explores the biological activities of this compound, focusing on its potential antimicrobial properties and enzyme inhibition capabilities.

The compound has the molecular formula C10H9F2NO2C_{10}H_{9}F_{2}NO_{2} and a molecular weight of approximately 213.18 g/mol. The presence of functional groups such as the carboxylic acid and nitrogen heterocycles contributes to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC10H9F2NO2
Molecular Weight213.18 g/mol
CAS Number1706448-80-7

Antimicrobial Properties

Preliminary studies have indicated that this compound may exhibit antimicrobial activity . The fluorine substituents are known to enhance the biological activity of compounds by improving their interaction with microbial targets. Further investigation is required to quantify this activity against specific pathogens.

Enzyme Inhibition

The compound has shown promise as a potential enzyme inhibitor . Interaction studies suggest that it may inhibit enzymes involved in disease processes. For instance, it could interact with enzymes like cyclooxygenases or lipoxygenases, which play significant roles in inflammatory responses.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit various enzymes with IC50 values in the low micromolar range. For example, compounds structurally related to this compound exhibited significant inhibition against cyclooxygenase enzymes .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the tetrahydroquinoline structure can significantly impact biological activity. For instance, altering the position of fluorine atoms or introducing different functional groups can enhance enzyme inhibitory effects .
  • Comparative Analysis : A comparative analysis of similar compounds reveals that this compound possesses unique properties due to its fluorinated structure. This modification allows for greater binding affinity to biological targets compared to non-fluorinated analogs .

Future Directions

Further research is necessary to elucidate the mechanisms of action for this compound. Potential areas of investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanism Elucidation : Detailed mechanistic studies to understand how this compound interacts with specific enzymes or microbial targets.
  • Derivatives Exploration : Synthesizing and evaluating derivatives with altered functional groups or structures for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with fluorinated quinoline precursors, followed by hydrogenation to form the tetrahydroquinoline core. For example, introducing fluorine atoms at positions 7 and 8 may require halogenation under controlled conditions (e.g., using DAST or Selectfluor reagents). Critical parameters include reaction temperature (e.g., 0–5°C for fluorination), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., palladium for hydrogenation). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the carboxylic acid derivative .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Standard laboratory safety protocols apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Ensure adequate ventilation or fume hoods to prevent inhalation of dust or vapors.
  • Store in a dry, airtight container at room temperature, away from oxidizers or moisture.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) or buffered aqueous solutions (pH 7.4 PBS). For low solubility, consider salt formation (e.g., sodium or hydrochloride salts) .
  • Stability : Conduct stability studies under varying pH, temperature, and light exposure. Use HPLC or LC-MS to monitor degradation products. Store lyophilized samples at -20°C for long-term stability .

Advanced Research Questions

Q. How do fluorine substituents at positions 7 and 8 influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : Fluorine’s electronegativity enhances the compound’s electron-deficient aromatic system, improving binding to target proteins (e.g., bacterial gyrase). Computational methods (DFT calculations) can map electron density distribution. Comparative bioassays with non-fluorinated analogs show increased antibacterial potency due to enhanced membrane penetration and metabolic stability .

Q. What analytical techniques are most effective for characterizing structural analogs and identifying impurities?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^{1}\text{H}/19F^{19}\text{F} NMR to verify fluorine positions and tetrahydroquinoline ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Impurity Profiling : Employ HPLC with UV/Vis or charged aerosol detection (CAD). Compare retention times against known impurities (e.g., desfluoro byproducts or oxidation derivatives) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Design : Synthesize derivatives with variations in fluorine substitution (e.g., 5,6-difluoro vs. 7,8-difluoro) or carboxylic acid bioisosteres (e.g., ester or amide analogs).
  • Testing : Screen against bacterial strains (e.g., E. coli, S. aureus) for MIC values. Use molecular docking to predict interactions with target enzymes (e.g., DNA gyrase) .

Contradictions and Resolutions

  • Fluorination Position vs. Activity : reports higher activity for 6,7-difluoro derivatives, while emphasizes 7,8-difluoro substitution. Resolve by testing both analogs in the same assay system to isolate positional effects.
  • Stability in Aqueous Media : Some studies suggest salt forms improve solubility ( ), while others note hydrolysis risks ( ). Pre-formulation stability studies under physiological conditions are recommended.

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